N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25FN2O4S2 and its molecular weight is 464.57. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibition of Enzymes
A study by Hashimoto et al. (2002) explored derivatives similar to the specified compound for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to increase the selectivity for COX-2 over COX-1, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Fluorescence Sensors for Metal Ions
Zhou et al. (2012) developed water-soluble sulfonato-Salen-type ligands derived from different diamines, including structures similar to the compound . These ligands exhibit strong fluorescence, which is selectively quenched by Cu(2+), making them highly selective and sensitive turn-off fluorescence sensors for the detection of Cu(2+) in water and for fluorescence imaging in living cells (Zhou et al., 2012).
Synthesis and Chemical Reactivity
Zhang et al. (2016) discussed a method for the sulfoxidation of alkenes and alkynes with N-Fluorobenzenesulfonimide (NFSI) as a radical initiator and selective oxidant, showcasing the versatility of compounds with sulfonyl and fluorophenyl groups in chemical synthesis and modifications (Zhang et al., 2016).
Electrophoretic and Biocompatible Polymers
Hayashi and Takasu (2015) synthesized electrophoretic poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, where the synthesis and rational design of compounds including sulfonyl and fluorophenyl groups were integral. These polymers, combined with bioactive glass, were investigated for their electrophoretic deposition and biocompatibility, underscoring the potential of these compounds in creating coatings for medical devices and implants (Hayashi & Takasu, 2015).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCSEMCWHUAFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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